Fmoc-L-苯基甘氨醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

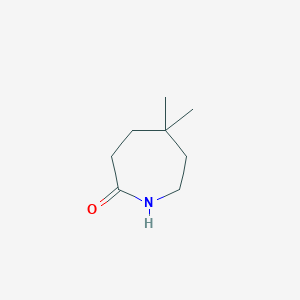

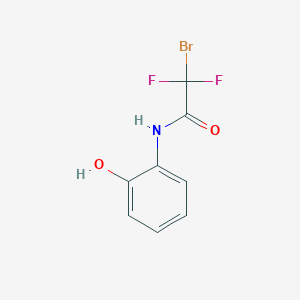

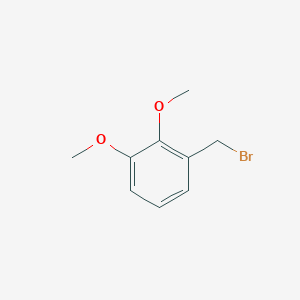

Fmoc-L-phenylglycinol is a compound with the CAS Number: 215178-44-2 and a molecular weight of 359.42 . It is used for research purposes .

Synthesis Analysis

The synthesis of Fmoc-phenylglycine involves the addition of L-(+)-α-phenylglycine (1 mM) and Fmoc Chloride (1.2 mM) to a 1.5 mL mixture of tap water and ethanol (3:1). The mixture is then kept at 60°C under continuous stirring .Molecular Structure Analysis

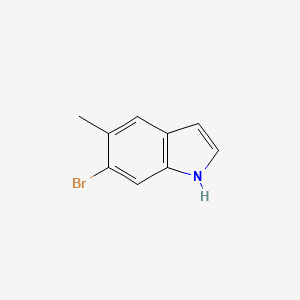

The molecular formula of Fmoc-L-phenylglycinol is C23H21NO3 . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

Fmoc-L-phenylglycinol has inherent hydrophobicity and aromaticity due to the Fmoc moiety, which promotes building block association . The fluorenyl group is highly fluorescent, making it suitable for analysis by reversed phase HPLC .科学研究应用

Fmoc-L-phenylglycinol: A Comprehensive Analysis of Scientific Research Applications: Fmoc-L-phenylglycinol is a compound used in various scientific research fields. Below is a detailed analysis of its potential applications, inferred from the available information on similar compounds:

Hydrogel Formation

Fmoc-L-phenylglycinol may have applications in the formation of hydrogels. Similar compounds, such as Fmoc-diphenylalanine, have been shown to form supramolecular nanostructures in aqueous media, leading to biofunctional hydrogel materials .

Antibacterial Activity

There is potential for antibacterial activity with Fmoc-L-phenylglycinol. Research on Fmoc-phenylalanine has demonstrated effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Peptide Fragment Organization

The compound could be involved in the study of peptide fragment organization. The structural and macroscopic architecture of similar peptides like Fmoc-FF is known to be influenced by preparation methods and experimental conditions .

Supramolecular Material Study

Fmoc-L-phenylglycinol might be used in the study of supramolecular materials, as related research indicates that peptide derivatives can significantly affect the material’s properties .

Drug Delivery Systems

Due to its structural properties, Fmoc-L-phenylglycinol could be explored for use in drug delivery systems, leveraging its potential for self-assembly into nanostructures .

Biomaterials Engineering

The compound may find applications in biomaterials engineering, particularly in designing materials with specific biological functions .

安全和危害

作用机制

Target of Action

Fmoc-L-phenylglycinol, also known as 9-Fluorenylmethoxycarbonyl-L-phenylglycinol (Fmoc-F), is primarily used as a protecting group for amines in peptide synthesis . The primary target of Fmoc-L-phenylglycinol is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves as a protecting group for the amine . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a key role in the self-assembly of Fmoc-phenylalanine to form hydrogels . The collective action of different non-covalent interactions plays a role in making Fmoc-F hydrogel . The fluorenyl group is highly fluorescent, which allows certain UV-inactive compounds to be reacted to give the Fmoc derivatives, suitable for analysis by reversed phase HPLC .

Pharmacokinetics

The pharmacokinetic profile of Fmoc-F has been studied, revealing that it has an oral bioavailability of 65±18% . An RP-HPLC-based bio-analytical method was developed and qualified to quantify Fmoc-F levels in mouse plasma for pharmacokinetic analysis .

Result of Action

The Fmoc group’s primary function is to protect the amine group during peptide synthesis, allowing for the successful assembly of peptides . Additionally, Fmoc-F has been discovered to have antimicrobial properties specific to Gram-positive bacteria including MRSA .

Action Environment

The action of Fmoc-F can be influenced by environmental factors such as pH and buffer ions . These factors can affect the self-assembly of Fmoc-F to gel formation .

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO3/c25-14-22(16-8-2-1-3-9-16)24-23(26)27-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22,25H,14-15H2,(H,24,26)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATSPGUSOQBNRU-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-phenylglycinol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)-](/img/structure/B1337407.png)

![7,8-Dihydro-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1337422.png)